1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate
Description
1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate is a pyrrolidine-based bicyclic compound featuring a tertiary-butyl (Boc) and methyl ester at positions 1 and 3, respectively, along with an amino group at the 3-position. This compound is widely utilized in medicinal chemistry as a chiral building block for synthesizing bioactive molecules, including protease inhibitors and kinase modulators. Its stereochemical complexity and functional group diversity make it valuable for asymmetric synthesis .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-aminopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMLIIXJYXFIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Aminopyrrolidine Derivatives
A common initial step is the protection of the pyrrolidine nitrogen with a tert-butyl carbamate (Boc) group to form tert-butyl 3-aminopyrrolidine-1-carboxylate. This is typically achieved by reacting 3-aminopyrrolidine with di-tert-butyl dicarbonate ((Boc)2O) in an organic solvent such as chloroform at low temperature (0–20°C) for about 1 hour, yielding the Boc-protected intermediate in high yield (~98%).
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| 3-Aminopyrrolidine + (Boc)2O | CHCl3, 0–20°C, 1 hour | 98% | Stirring, then work-up with brine and drying |
Introduction of the Methyl Ester Group
The methyl ester at position 3 is introduced by esterification of the corresponding carboxylic acid or by using methylating agents on the carboxylate intermediate. This step may involve selective methylation under controlled conditions to avoid affecting the Boc group.
Amination at the 3-Position
The amino group at the 3-position can be introduced by nucleophilic substitution or reductive amination strategies starting from appropriate pyrrolidine precursors. Literature patents describe processes involving mesylation of hydroxy-pyrrolidine derivatives followed by substitution with ammonia or primary amines under pressure and elevated temperatures (100–150°C) in solvents like tetrahydrofuran or dimethoxyethane.
Multi-step Synthesis Summary from Patent Literature
A representative process from patent EP1138672A1 includes:
- Preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate by Boc protection of (S)-3-hydroxypyrrolidinol hydrochloride.
- Conversion of the hydroxy group to a mesylate intermediate using mesyl chloride and triethylamine.
- Amination of the mesylate intermediate under pressure in an autoclave to yield tert-butyl (R)-3-aminopyrrolidine-1-carboxylate.
- Subsequent methyl esterification to form the final dicarboxylate compound.
This process is optimized for high optical and chemical yields by careful selection of protecting groups and reaction conditions.
Preparation of Stock Solutions and Formulations
For research applications, the compound is typically supplied as a solid and prepared into stock solutions for biological assays or chemical studies. The preparation involves dissolving measured amounts in solvents like DMSO, PEG300, Tween 80, or corn oil, ensuring clarity at each step by vortexing, sonication, or mild heating (37°C).
Stock Solution Preparation Table
| Amount of Compound | Solvent Volume for 1 mM (mL) | Solvent Volume for 5 mM (mL) | Solvent Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 4.0935 | 0.8187 | 0.4093 |
| 5 mg | 20.4675 | 4.0935 | 2.0467 |
| 10 mg | 40.935 | 8.187 | 4.0935 |
Note: Volumes calculated based on molecular weight of 244.29 g/mol.
In Vivo Formulation Method
- Prepare a DMSO master solution by dissolving the compound in DMSO.
- Sequentially add PEG300, Tween 80, and ddH2O or corn oil, mixing and clarifying after each addition.
- Ensure solution clarity before proceeding to the next solvent.
- Use physical methods such as vortexing, ultrasound, or mild heating to aid dissolution.
Analytical and Practical Considerations
- Storage: Stock solutions should be aliquoted to avoid freeze-thaw cycles; stable for 6 months at -80°C or 1 month at -20°C.
- Solubility: Heating to 37°C and ultrasonic treatment improve solubility.
- Purity and yield: High yields (>95%) are achievable with optimized reaction conditions.
- Optical activity: Processes allow for preparation of optically active isomers when required.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Reaction Characteristics
1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate can undergo various chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxidized products using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can participate in substitution reactions with halogens and nucleophiles.
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical transformations makes it valuable for creating complex molecular architectures.
Biological Studies
Research is ongoing to investigate the biological activities of this compound. Preliminary studies suggest potential interactions with biomolecules that could lead to therapeutic applications:
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity.
Pharmaceutical Development
The compound is being explored as a building block for drug development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.
Industrial Applications
In addition to its role in research, this compound is utilized in the production of specialty chemicals and materials with tailored properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., CF3) : Enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .
- Halogenated Aryl Groups (e.g., Br) : Enable Suzuki-Miyaura cross-coupling for diversification .
- Amino vs. Ester Groups: The amino group in the target compound allows for further functionalization (e.g., amidation), while ester groups offer deprotection flexibility .
Ring System Modifications
Table 2: Impact of Ring Size on Physicochemical Properties
Key Observations :
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring increases steric hindrance, favoring axial substituent orientations. Piperidine’s larger ring reduces strain, enabling diverse conformations critical for receptor binding .
Biological Activity
Chemical Identity and Structure
1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate, with the CAS number 942190-47-8, is a compound characterized by its unique pyrrolidine structure. Its molecular formula is , and it has a molecular weight of approximately 244.29 g/mol. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.29 g/mol |
| Density | 1.160 g/cm³ |
| Boiling Point | 315.8 °C (predicted) |
| Appearance | Colorless to light yellow liquid |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It functions as an inhibitor of specific enzymes and receptors, which can lead to significant pharmacological effects. The compound's structure allows it to mimic natural substrates or inhibitors, enhancing its potential therapeutic applications.
Pharmacological Effects
-
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against both gram-positive and gram-negative bacteria, indicating a broad spectrum of activity. The minimum inhibitory concentrations (MICs) for various bacterial strains have been documented, showcasing its potential as an antimicrobial agent. -
Cytotoxicity
The cytotoxic effects of this compound were evaluated in several cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in cancerous cells.
Study on Antimicrobial Efficacy
A study published in Clinical Microbiology assessed the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including this compound. The results indicated that this compound had a significant impact on bacterial cell membranes, leading to rapid cell lysis in susceptible strains.
Cytotoxicity Assessment
In a research article from Bioorganic & Medicinal Chemistry, the cytotoxic effects of this compound were tested on human cancer cell lines. The findings revealed that at specific concentrations, the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate, and what methodological considerations are critical for yield optimization?
- Answer : The synthesis typically involves a two-step approach: (1) activation of the carboxylic acid group using thionyl chloride to form the acid chloride, followed by (2) reaction with tert-butyl alcohol in the presence of a base like triethylamine to form the ester. Key considerations include maintaining anhydrous conditions to prevent hydrolysis and optimizing stoichiometry (e.g., 1.2 equivalents of tert-butyl alcohol to ensure complete esterification). Reaction monitoring via TLC or HPLC is advised to track intermediate formation . For sterically hindered derivatives, DMAP catalysis in dichloromethane at 0–20°C can improve reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:
- ¹H NMR : Distinct signals for tert-butyl protons (~1.4 ppm, singlet) and methyl ester groups (~3.6 ppm, singlet). The pyrrolidine ring protons appear as multiplet clusters between 2.5–4.0 ppm .
- ¹³C NMR : The carbonyl carbons (C=O) of the ester and carbamate groups resonate at ~155–170 ppm.
- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (carbamate C=O) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS should match the calculated molecular weight (e.g., C₁₆H₂₈N₂O₅: 328.42 g/mol) with <2 ppm error .
Q. What is the role of the tert-butyl carbamate (Boc) protecting group in this compound’s applications?
- Answer : The Boc group serves two primary roles:
- Protection : It shields the amine group during multi-step syntheses, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation).
- Solubility Enhancement : The bulky tert-butyl group improves solubility in organic solvents (e.g., DCM, THF), facilitating purification via column chromatography . Deprotection is typically achieved with HCl in dioxane or TFA, yielding the free amine for downstream functionalization .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what chiral analytical methods are recommended?
- Answer : Enantiomers can be resolved using:
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Retention time differences ≥1.5 minutes indicate successful separation.
- Circular Dichroism (CD) : CD spectra at 200–250 nm distinguish enantiomers based on Cotton effect signatures.
- Crystallography : Single-crystal X-ray diffraction of diastereomeric salts (e.g., with L-tartaric acid) confirms absolute configuration .
Q. What computational methods are suitable for predicting reaction pathways or optimizing synthesis conditions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for key steps like esterification or Boc deprotection. AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio) propose alternative routes by analyzing reaction databases . For optimization, Design of Experiments (DoE) software (e.g., MODDE) identifies critical parameters (temperature, catalyst loading) via factorial design .
Q. How can conflicting NMR or MS data be resolved during structural validation?
- Answer : Contradictions often arise from impurities or tautomerism. Mitigation strategies include:
- 2D NMR : HSQC and HMBC correlate proton and carbon signals to confirm connectivity.
- High-Resolution MS-MS : Fragmentation patterns differentiate isobaric species (e.g., isomers).
- Deuterium Exchange : Observing proton exchange in D₂O identifies labile NH groups .
Q. What strategies are effective for incorporating this compound into drug discovery pipelines, particularly for targeting enzymes or receptors?
- Answer : The compound’s pyrrolidine core and Boc-protected amine make it a versatile intermediate for:
- Protease Inhibitors : Functionalization at the amine with electrophilic warheads (e.g., ketones for covalent inhibition).
- GPCR Ligands : Coupling with aryl halides via Buchwald-Hartwig amination to introduce pharmacophores.
- Prodrug Design : Ester hydrolysis in vivo releases the active amine metabolite .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
